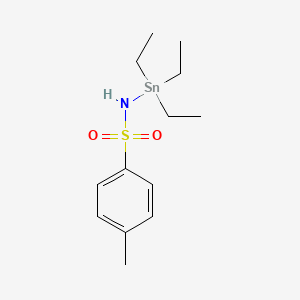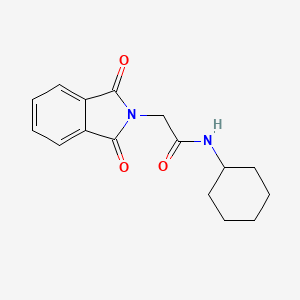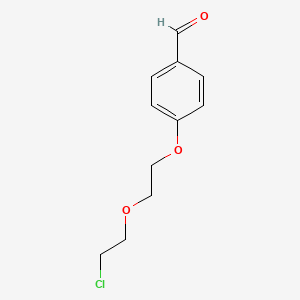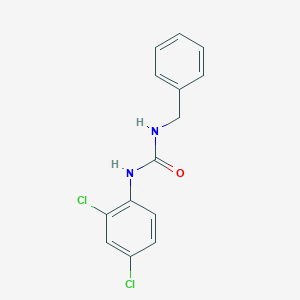
N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 3,4-dichloroaniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then reacted with an appropriate acylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone moiety can be oxidized to form corresponding azines or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Corresponding amines.
Reduction: Azines or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and hydrazone moiety could play crucial roles in its activity, potentially involving redox reactions and interactions with cellular components.
類似化合物との比較
Similar Compounds
N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide: Unique due to its specific substitution pattern and functional groups.
This compound: Similar hydrazone compounds with different substituents on the phenyl ring or variations in the nitrobenzylidene moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
特性
CAS番号 |
357267-32-4 |
|---|---|
分子式 |
C15H10Cl2N4O4 |
分子量 |
381.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-11-6-5-10(7-12(11)17)19-14(22)15(23)20-18-8-9-3-1-2-4-13(9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+ |
InChIキー |
HDDXYSDMLYPRCG-QGMBQPNBSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)






![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11961557.png)
